4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a pyrimidine derivative known for its significant biological activities. Pyrimidine derivatives are widely recognized for their diverse applications in medicinal chemistry, particularly as anticancer agents . This compound has been studied for its potential as a tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells .
Properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4S/c1-11-3-8-14(9-16(11)21)23-18-15(10-22)17(24-19(25-18)26-2)12-4-6-13(20)7-5-12/h3-9H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFKMUDSPAALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with pyrimidine intermediates under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve optimization of these reactions to enhance yield and purity, employing techniques like recrystallization and chromatography for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its ability to inhibit tyrosine kinase activity of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE include other pyrimidine derivatives with anticancer properties, such as:
- 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of chloro and methylthio groups in 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE contributes to its distinct mechanism of action and potency as an EGFR inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
